Product packaging for Iron(2+) palmitate(Cat. No.:CAS No. 36215-91-5)

Iron(2+) palmitate

Cat. No.: B12676104
CAS No.: 36215-91-5
M. Wt: 566.7 g/mol
InChI Key: YNQVTHFOJBTQHC-UHFFFAOYSA-L
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Description

Chemical Precipitation and Solution-Phase Synthesis Routes

These methods involve the reaction of an iron(II) salt with a palmitate source in a suitable solvent system.

A common and straightforward method for preparing iron(2+) palmitate involves the reaction of an iron(II) salt, such as iron(II) chloride tetrahydrate, with a palmitate source like palmitic acid. molaid.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which deprotonates the palmitic acid to form the palmitate anion. This anion then reacts with the iron(II) cations in a precipitation reaction to form this compound.

One documented procedure involves the use of iron(II) chloride tetrahydrate and palmitic acid in a methanol (B129727) solvent with sodium hydroxide facilitating the reaction. molaid.com Another approach utilizes iron gluconate from commercial iron tablets and sodium palmitate in a solvent mixture of n-hexane, deionized water, and ethanol (B145695). researchgate.net This mixture is heated to facilitate the reaction, after which the organic layer containing the iron palmitate is separated and purified. researchgate.net

Table 1: Examples of Reactants for this compound Synthesis

Iron(II) SourcePalmitate SourceBase/Solvent System
Iron(II) chloride tetrahydratePalmitic acidSodium hydroxide / Methanol molaid.com
Iron gluconateSodium palmitaten-hexane / Deionized water / Ethanol researchgate.net

Achieving high purity and yield of this compound necessitates careful control over reaction conditions. Key parameters include temperature, pH, and the molar ratio of reactants. For instance, in the synthesis using iron gluconate and sodium palmitate, the reaction is conducted at 70°C for 4 hours to ensure completion. researchgate.net The pH of the solution is also a critical factor, as it influences the deprotonation of palmitic acid and the subsequent formation of the iron salt.

Purification of the resulting this compound is crucial to remove unreacted starting materials and byproducts. A common purification technique involves washing the precipitate with solvents like ethanol to remove excess oleate-type species if the product is not a solid. researchgate.net Following precipitation with a non-solvent like ethanol, centrifugation is employed to isolate the solid iron palmitate. researchgate.netresearchgate.net The final product is often dried under vacuum to remove any residual solvent, yielding a waxy solid. researchgate.net

Thermal Decomposition Synthesis Pathways for Iron-Based Nanomaterials

This compound serves as an excellent precursor in the thermal decomposition synthesis of iron oxide nanoparticles, a method known for producing nanoparticles with high crystallinity and controlled size and shape. nih.govthno.org

The thermal decomposition method involves heating a solution of this compound in a high-boiling point organic solvent in the presence of surfactants. researchgate.netresearchgate.net The high temperatures, often exceeding 300°C, cause the iron palmitate to decompose, leading to the nucleation and growth of iron oxide nanoparticles. researchgate.netthno.org The reaction progress is often indicated by a color change from brown to black, signifying the formation of colloidal nanoparticles. researchgate.netresearchgate.net

A typical procedure involves dissolving this compound and a surfactant, such as oleic acid, in a solvent like 1-octadecene (B91540). researchgate.net The mixture is then heated to a high temperature (e.g., 320°C) under an inert atmosphere, such as nitrogen, and held at that temperature for a specific duration to allow for nanoparticle growth. researchgate.net The resulting nanoparticles are then isolated by precipitation with a solvent like ethanol followed by centrifugation. researchgate.netresearchgate.net

The choice of solvent and surfactants plays a pivotal role in determining the final morphology and size of the iron oxide nanoparticles. researchgate.netnih.govmdpi.com High-boiling point solvents like 1-octadecene and shark liver oil are commonly used. researchgate.net The solvent can affect the final shape of the nanoparticles. researchgate.net

Surfactants, such as oleic acid and palmitic acid, are crucial for stabilizing the nanoparticles and preventing their aggregation. nih.gov The ratio of the surfactant to the iron precursor can significantly influence the nanoparticle morphology. For instance, using a high ratio of oleic acid to iron palmitate in shark liver oil has been shown to promote the directional growth of nanorods in addition to spherical nanoparticles. researchgate.net In contrast, lower fractions of palmitic acid during the decomposition of iron palmitate can lead to the formation of cubic nanoparticles. acs.org

Table 2: Effect of Synthesis Parameters on Nanoparticle Morphology

PrecursorSolventSurfactant/RatioResulting Morphology
This compound1-octadecenePalmitic AcidSpherical nanoparticles researchgate.net
This compoundShark liver oilHigh oleic acid to iron palmitate ratioSpherical nanoparticles and nanorods researchgate.net
Iron Palmitate-Low palmitic acid fractionCubic nanoparticles acs.org

The thermal decomposition of this compound is a complex process governed by both kinetic and thermodynamic factors. The heating rate, reaction temperature, and reaction time are critical kinetic parameters that influence the nucleation and growth of the nanoparticles. acs.org

Thermogravimetric analysis (TGA) can be used to study the decomposition behavior of iron palmitate. researchgate.net Studies have shown that the primary decomposition of iron palmitate occurs between 190 and 210°C, after which rapid decomposition takes place. researchgate.net The high thermal energy is required to break the chemical bonds of the precursor in what is typically an endothermic reaction. researchgate.net

The kinetics of nanoparticle formation can be described by a multi-step mechanism involving monomer accumulation from precursor decomposition, followed by a burst of nucleation at a sufficiently high temperature, and subsequent diffusion-controlled growth. acs.org The concentration of the precursor and the heating rate can influence the onset of nucleation and the final size distribution of the nanoparticles. acs.org Understanding these kinetic and thermodynamic principles is essential for achieving precise control over the properties of the synthesized iron oxide nanoparticles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62FeO4 B12676104 Iron(2+) palmitate CAS No. 36215-91-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36215-91-5

Molecular Formula

C32H62FeO4

Molecular Weight

566.7 g/mol

IUPAC Name

hexadecanoate;iron(2+)

InChI

InChI=1S/2C16H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

YNQVTHFOJBTQHC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

Advanced Spectroscopic and Microscopic Characterization of Iron 2+ Palmitate Systems

Structural and Morphological Elucidation Techniques

A fundamental understanding of the physical characteristics of Iron(2+) palmitate is achieved through a combination of microscopy and scattering techniques. These methods provide qualitative and quantitative data on particle size, shape, and crystalline nature.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and determining the size distribution of this compound nanoparticles.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images, allowing for detailed analysis of individual particle size, shape, and internal structure. Studies on iron oxide nanoparticles, often formed from precursors like iron oleate, a compound structurally similar to iron palmitate, reveal that the resulting particles can exhibit well-defined spherical or faceted morphologies. mdpi.com TEM analysis is crucial for determining the particle size distribution (PSD) by measuring the dimensions of a statistically significant number of particles from the micrographs. mdpi.commeasurlabs.com For instance, in the synthesis of iron oxide nanoparticles, TEM has been used to observe the evolution of particle size and to confirm the formation of nanocrystals. mdpi.comresearchgate.net TEM is particularly well-suited for analyzing small particles, typically 50 nm or smaller, and can characterize irregularly shaped particles like rods and fibers that are challenging for other methods. measurlabs.com

Scanning Electron Microscopy (SEM) offers insights into the surface topography and morphology of materials. mdpi.comaidic.it It can be used to examine the shape and size of iron particles formed under various conditions. researchgate.net For example, SEM has been employed to study the morphology of iron oxides, revealing diverse structures such as sticks, hollow spheres, and spherical particles. researchgate.net In the context of materials containing iron, SEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), can identify the elemental composition of the observed particles. aidic.itresearchgate.net SEM provides a larger depth of field compared to optical microscopy, which is advantageous for examining rough surfaces. mdpi.com

Table 1: Comparison of Electron Microscopy Techniques for this compound Analysis

Feature Transmission Electron Microscopy (TEM) Scanning Electron Microscopy (SEM)
Primary Information Particle size, shape, internal structure Surface morphology, topography, composition (with EDS)
Resolution High (atomic scale possible) Lower than TEM
Particle Size Suitability Ideal for particles ≤ 50 nm measurlabs.com Wide range, including larger particles and agglomerates
Sample Preparation Requires thin, electron-transparent samples Can accommodate bulk samples
Key Findings for Iron Systems Reveals spherical, faceted, or irregular particle shapes. mdpi.com Shows diverse morphologies like sticks and spheres. researchgate.net

X-ray Diffraction (XRD) is an indispensable non-destructive technique for determining the crystalline structure and identifying the phases present in a material. pdx.eduforcetechnology.com When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for that substance. forcetechnology.comtcd.ie

For iron-containing compounds, XRD is crucial for distinguishing between different iron oxides, such as hematite (B75146) (Fe₂O₃) and magnetite (Fe₃O₄), which have the same chemical elements but different crystal structures. forcetechnology.com911metallurgist.com The analysis involves comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). pdx.edu

In the study of metal soaps, which include metal palmitates, XRD has been used to characterize the crystalline nature of these compounds. cambridge.org The diffraction patterns of metal soaps are often characterized by intense peaks at low angles. cambridge.org The Scherrer formula can be applied to the XRD data to estimate the crystallite size, which is inversely proportional to the width of the diffraction peaks. mdpi.com This provides a complementary method to electron microscopy for size determination. Time-lapse anomalous X-ray diffraction has even been used to track the movement of Fe(2+) ions within protein cages, highlighting the technique's ability to probe dynamic processes. nih.gov

Table 2: XRD Analysis of Iron-Containing Materials

Parameter Description Application to this compound Systems
Phase Identification Matching experimental diffraction patterns to known standards. pdx.edu Differentiating between various iron oxide phases (e.g., magnetite, hematite) that could be present. forcetechnology.com911metallurgist.com
Crystallite Size Calculated from peak broadening using the Scherrer equation. mdpi.com Estimating the size of crystalline domains within the material.
Crystalline Structure Determining the arrangement of atoms in the crystal lattice. Elucidating the specific crystal structure of this compound.
Lattice Parameters Measuring the dimensions of the unit cell. pdx.edu Providing detailed structural information about the crystalline phase.

Small-Angle X-ray Scattering (SAXS) is a powerful, non-invasive technique for investigating the structure, morphology, and arrangement of materials at the submicron and nanoscale levels. researchgate.netresearchgate.netnih.gov It provides statistically representative information about particle size, shape, and distribution in a sample. rsc.org

SAXS is particularly valuable for studying nanoparticles in solution, offering insights into their behavior under near-physiological conditions. nih.gov In the context of iron oxide nanoparticle synthesis, SAXS has been used to monitor particle formation and growth in real-time, providing kinetic data. acs.orgmdpi.com The technique can reveal the internal structure of nanoparticles. For example, a study on lipid nanoparticles containing cetyl palmitate showed a barrel-like internal structure, challenging the conventional core-shell model. nih.gov

The analysis of SAXS data can yield information on the size distribution of nanoparticle cores. researchgate.net For instance, SAXS analysis of iron oxide nanoparticles has revealed lognormal size distributions of the iron oxide cores. researchgate.net The technique is sensitive to variations in electron density, allowing for the characterization of core-shell structures and the study of particle aggregation. mdpi.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size distribution of submicron particles dispersed in a liquid. anton-paar.comusp.orghoriba.com DLS measures the random movement of particles due to Brownian motion. anton-paar.com Smaller particles move faster than larger particles, and this motion causes fluctuations in the intensity of scattered light. By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, which is then related to the hydrodynamic diameter via the Stokes-Einstein equation. anton-paar.com

The hydrodynamic diameter represents the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. anton-paar.com It's important to note that the hydrodynamic diameter measured by DLS is often larger than the particle size determined by TEM because it includes any adsorbed layers on the particle surface. mdpi.comnih.gov DLS provides an intensity-weighted size distribution, which means that larger particles contribute more significantly to the scattered signal. anton-paar.combrookhaveninstruments.commicrotrac.com

DLS is a valuable tool for assessing the stability of colloidal suspensions. nih.gov For iron oxide nanoparticles, DLS has been used to study the effect of concentration on hydrodynamic diameter, showing that increased concentration can lead to a larger measured size due to interparticle interactions. nih.gov

Table 3: DLS Measurement of Iron Oxide Nanoparticles

Sample Concentration (mg/L) Hydrodynamic Diameter (nm) Reference
6-nm Iron Oxide 25 7.1 ± 1.9 nih.gov
6-nm Iron Oxide 50 13.2 ± 3.3 nih.gov
18-nm Iron Oxide 25 Not specified nih.gov
18-nm Iron Oxide 50 Not specified nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. nanocomposix.comwikipedia.org It is the electrical potential at the slipping plane, which is the boundary separating the layer of fluid that moves with the particle from the bulk fluid. wikipedia.org A high zeta potential (either positive or negative) confers stability, meaning the solution or dispersion will resist aggregation. wikipedia.org Particles with zeta potentials between -10 mV and +10 mV are prone to rapid agglomeration. nanocomposix.com

The surface charge of particles, and thus their zeta potential, is often dependent on the pH of the surrounding medium. researchgate.net For iron oxides, the surface is hydroxylated in an aqueous medium, and the addition of an acid (H+) leads to a positive zeta potential, while the addition of a base (OH-) results in a negative value. researchgate.net In studies involving iron oxide nanoparticles, zeta potential measurements are crucial for understanding their interaction with biological systems and for designing stable formulations. nih.govresearchgate.net For instance, modifying the surface of nanoparticles with ascorbyl palmitate has been shown to increase the negative zeta potential, which can enhance stability. mdpi.com

Table 4: Zeta Potential of Nanoparticles

Nanoparticle System Condition Zeta Potential (mV) Reference
F3 peptide-conjugated iron oxide nanoparticles pH 7.4 in Hepes buffer +10.59 ± 0.14 nih.gov
Dextran-coated iron oxide nanoparticles - -39.90 ± 0.89 nih.gov
PTX-LNPs - -44.3 ± 4.1 mdpi.com
Blank-LNPs - -47.4 ± 0.6 mdpi.com

Porosimetry techniques are used to characterize the porous structure of materials, including pore size, pore volume, and surface area. While direct search results for the porosimetry of "this compound" are not prevalent, the principles can be applied to understand the material's potential for hosting other molecules or its interaction with its environment.

Gas adsorption, typically using nitrogen (N₂), is a common method for determining the specific surface area of a material, often referred to as the BET (Brunauer-Emmett-Teller) method. researchgate.net This technique can also provide information about pore size distribution. For instance, in the characterization of iron(II) sulfide (B99878) nanoparticles, the specific surface area was reported to be in the range of 5-50 m²/g. americanelements.com

In studies involving the grafting of polymers onto porous materials like mesoporous cellular foams (MCF), nitrogen adsorption-desorption analyses are used to assess changes in textural properties. A decrease in surface area and pore volume after grafting indicates the deposition of the polymer within the pores. researchgate.net These methods would be applicable to this compound systems, particularly if they are formulated into porous structures or composites, to evaluate their surface characteristics and potential for applications such as catalysis or drug delivery.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods are instrumental in understanding the molecular structure and electronic environment of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, FT-IR spectra provide key insights into the coordination between the iron(II) ion and the palmitate ligand.

The formation of iron(II) palmitate from a precursor like sodium palmitate results in characteristic shifts in the infrared absorption bands. The spectrum of iron(II) gluconate, a related iron(II) carboxylate, shows a broad, high-intensity band between 3000 cm⁻¹ and 3500 cm⁻¹, centered at 3397 cm⁻¹, which is attributed to the valence vibrations of hydroxyl groups from associated water molecules. researchgate.net The formation of iron carboxylates can be observed in bulk materials, which may then transform into iron oxides on the surface. researchgate.net

In studies of fatty acid metal salts, the antisymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly diagnostic. For metal soaps in general, the antisymmetric CH₂ stretching band shows fewer components and less variability compared to the free fatty acids. mdpi.com The symmetric CH₂ stretching typically appears at 2857–2850 cm⁻¹. mdpi.com The positions of these bands can indicate the coordination mode of the carboxylate group to the metal center. For instance, in the analysis of iron oxide nanoparticles stabilized with palmitic acid, carbonyl stretches are clearly observable around 1700 cm⁻¹, confirming the presence of the fatty acid on the nanoparticle surface. researchgate.net Weak stretches from iron-oxygen (Fe-O) bonds are also observed in the fingerprint region around 500 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Bands for Iron Carboxylate Systems

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
Hydroxyl (O-H)3000-3500Stretching (broad) researchgate.net
Carbonyl (C=O)~1700Stretching researchgate.net
Antisymmetric CH₂2945-2935Stretching mdpi.com
Symmetric CH₂2857-2850Stretching mdpi.com
Iron-Oxygen (Fe-O)~500Stretching researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the oxidation state and coordination environment of the metal ion. For iron complexes, the position and intensity of absorption bands are characteristic of the Fe(II) or Fe(III) species and their surrounding ligands.

In the case of iron(II) complexes, d-d transitions are often observed in the visible region. For instance, the complex of iron(II) with 1,10-phenanthroline (B135089) exhibits absorption maxima at approximately 480 nm and 510 nm. thermofisher.com The analysis of iron(II) can be performed by forming a colored complex, such as with 1,10-phenanthroline, and measuring its absorbance. scribd.com To ensure all iron is in the Fe(II) state, a reducing agent like hydroxylamine (B1172632) hydrochloride is often added. scribd.com

The UV spectrum of iron(II) gluconate shows a primary absorption maximum around 200 nm and a secondary one near 350 nm, which are attributed to resonance within the carboxylate anions coordinated to the iron(II) ion. researchgate.net The band at 350 nm is suggested to arise from an n→π* transition in the carbonyl group. researchgate.net It's important to note that Fe(III) complexes have different spectral features, and UV-Vis spectroscopy can be used to selectively determine Fe(III) in the presence of Fe(II) by using specific chelating agents like quercetin (B1663063) and morin. psu.edu

Table 2: UV-Vis Absorption Maxima for Iron Complexes

Complex/Speciesλ_max (nm)Reference
Iron(II)-1,10-phenanthroline~480, ~510 thermofisher.com
Iron(II) gluconate~200, ~350 researchgate.net
Iron(III)-quercetin/morin products291-293 psu.edu

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and low-frequency modes, such as metal-ligand stretches. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of a specific part of a molecule, such as the iron-sulfur core in proteins. nih.gov

While specific Raman data for pure this compound is scarce in the reviewed literature, studies on related systems offer valuable insights. For instance, in resonance Raman studies of cytochrome P450BM3, the binding of palmitate as a substrate did not induce significant changes in the ν(Fe-XY) modes, unlike other systems. marquette.edu This suggests that the interaction of the Fe-XY fragment is already distorted in the substrate-free form. marquette.edu

In the context of iron oxides, which can be products of iron palmitate decomposition, Raman spectroscopy is a powerful tool for identifying different phases. jasco-global.com For example, the Raman spectrum of nanocrystalline mackinawite (FeS), a potential transformation product in some environments, shows two sharp peaks at 208 ± 1 and 282 ± 1 cm⁻¹. researchgate.net Crystalline mackinawite exhibits peaks at 208, 256, and 298 cm⁻¹. researchgate.net

Elemental and Oxidation State Analysis

These techniques are crucial for confirming the elemental composition and determining the oxidation state of iron in the palmitate complex.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a non-destructive analytical technique used for the elemental analysis of a sample. thermofisher.com It is often coupled with scanning electron microscopy (SEM) to provide elemental maps of a surface. bruker.com

In the characterization of nanoparticles derived from the decomposition of iron palmitate, EDX analysis confirms the presence of iron and oxygen. researchgate.net It can also detect other elements present in the precursor materials, such as phosphorus and calcium. researchgate.net The method provides qualitative and quantitative information about the elemental makeup of the sample, which is vital for confirming the synthesis of the desired compound and identifying any impurities. thermofisher.comscience.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Oxidation State Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.com XPS is particularly valuable for distinguishing between the different oxidation states of iron.

The Fe 2p region of the XPS spectrum is characteristic of the iron oxidation state. The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. For high-spin Fe(II) and Fe(III) compounds, these peaks are broadened and exhibit complex multiplet splitting and satellite features. xpsfitting.comsurfacesciencewestern.comthermofisher.com

In the analysis of iron compounds, the binding energy of the Fe 2p₃/₂ peak for Fe(II) is typically found at a lower energy than for Fe(III). For example, peaks at binding energies of 711.2 eV and 713.1 eV have been attributed to Fe(II) 2p₃/₂ and Fe(III) 2p₃/₂ states, respectively. researchgate.net In the context of iron(III) palmitate coated on a polymer, characteristic Fe³⁺ peaks were observed at 711.0 and 724.5 eV. researchgate.net In some cases, Mössbauer spectroscopy is used in conjunction with XPS to provide further insight into the oxidation states and chemical environments of iron atoms. researchgate.net Mössbauer analysis of a sample containing unreacted iron palmitate showed a doublet typical of a paramagnetic Fe²⁺ species. researchgate.net

Table 3: Indicative Fe 2p₃/₂ Binding Energies from XPS

Iron SpeciesBinding Energy (eV)Reference
Fe(II)~709.6 - 711.2 thermofisher.comresearchgate.net
Fe(III)~710.8 - 713.1 thermofisher.comresearchgate.net

It is important to note that the exact binding energies can be influenced by the chemical environment, including the nature of the ligands. surfacesciencewestern.com

Thermal and Magnetic Characterization

The thermal and magnetic properties of this compound systems are crucial for understanding their stability, structure, and electronic behavior. Techniques such as Thermogravimetric Analysis (TGA), Mössbauer Spectroscopy, and Variable Temperature Magnetic Susceptibility measurements provide detailed insights into the decomposition pathways, the local coordination environment and oxidation state of the iron centers, and the collective magnetic interactions within the material.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides critical information about the thermal stability and decomposition profile of materials like this compound. nih.gov The process typically involves heating the sample under an inert gas, such as nitrogen, to study its pyrolysis, followed by switching to an oxidizing atmosphere (e.g., air or oxygen) to analyze the combustion of any remaining organic components or carbonaceous residue. perkinelmer.com

For this compound, a TGA curve would be expected to show a multi-step decomposition process. The initial weight loss, typically at lower temperatures, can be attributed to the evaporation of adsorbed or coordinated solvent molecules. The primary decomposition event at higher temperatures corresponds to the thermal degradation of the palmitate ligands. This process can be complex, involving the breaking of the iron-carboxylate bonds and the subsequent decomposition of the long hydrocarbon chains of the palmitate moieties.

In an inert atmosphere, the decomposition of the organic ligands may leave a residue of iron carbide or a mixture of iron oxides and carbon. Upon switching to an oxidizing atmosphere at an elevated temperature, any carbonaceous material would combust, and the iron species would be converted to a stable iron oxide, most commonly iron(III) oxide (Fe₂O₃). The final residual mass allows for the quantitative determination of the iron content in the original sample, which can be compared with the theoretical value.

Table 1: Representative TGA Decomposition Steps for this compound

Temperature Range (°C) Atmosphere Weight Loss (%) Assignment
50 - 150 Nitrogen ~1-2% Loss of adsorbed water/solvent
250 - 450 Nitrogen ~80-85% Decomposition of palmitate ligands
450 - 800 Air/Oxygen ~5-10% Combustion of carbonaceous residue

Note: The data in this table is representative and illustrates a plausible decomposition profile for this compound based on the general principles of TGA for metal carboxylates. Actual values can vary based on specific experimental conditions and sample purity.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions in Complexes

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds, providing detailed information about the oxidation state, spin state, and local coordination environment of the iron nuclei. nih.gov The technique is based on the resonant absorption of gamma rays by ⁵⁷Fe nuclei. The resulting spectrum provides key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.govresearchgate.net

The isomer shift is sensitive to the electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron atom. For this compound, a high-spin Fe(II) state is expected. High-spin iron(II) complexes typically exhibit isomer shifts in the range of +0.9 to +1.3 mm/s (relative to iron metal at room temperature).

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient at the nucleus. This asymmetry is caused by distortions from a perfect cubic symmetry in the coordination environment or by an asymmetric filling of the d-orbitals. For a high-spin Fe(II) ion (a d⁶ system), the presence of the sixth d-electron creates an electric field gradient, leading to a significant quadrupole splitting, often greater than 2.0 mm/s. rsc.org The observation of a single doublet with parameters in these ranges would confirm the presence of a single, well-defined high-spin Fe(II) species in the this compound sample.

Table 2: Typical Mössbauer Parameters for High-Spin Iron(II) Complexes

Parameter Typical Value (mm/s) Information Provided
Isomer Shift (δ) +0.9 to +1.3 Confirms Fe(II) oxidation state

Note: These values are typical for high-spin Fe(II) complexes and serve as a reference for the expected parameters for this compound.

Variable Temperature Magnetic Susceptibility Measurements

Variable temperature magnetic susceptibility measurements are essential for characterizing the magnetic properties of a material. rsc.org This technique involves measuring the magnetic moment of a sample as a function of temperature. For a paramagnetic material like this compound, which contains isolated Fe(II) centers, the magnetic susceptibility (χ) is expected to follow the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the temperature, and θ is the Weiss constant. The Curie constant is related to the effective magnetic moment (μ_eff) of the iron centers. For a high-spin Fe(II) ion (with four unpaired electrons, S=2), the expected spin-only magnetic moment is approximately 4.90 μ_B.

A plot of 1/χ versus temperature should yield a straight line, confirming paramagnetic behavior. aps.org The Weiss constant (θ), obtained from the x-intercept of the plot, provides information about magnetic interactions between adjacent iron centers. A value of θ = 0 indicates no magnetic interactions, a positive θ suggests ferromagnetic interactions, and a negative θ indicates antiferromagnetic interactions. For this compound, where the long palmitate chains likely isolate the iron centers, only very weak magnetic interactions would be anticipated, resulting in a Weiss constant close to zero. The product of χT is often plotted against temperature; for an ideal paramagnet, this plot would be a horizontal line. researchgate.net

Table 3: Representative Variable Temperature Magnetic Susceptibility Data for a Paramagnetic Iron(II) Complex

Temperature (K) χT (cm³ K mol⁻¹) Effective Magnetic Moment (μ_eff / μ_B)
50 3.10 4.98
100 3.11 4.99
150 3.11 4.99
200 3.12 5.00
250 3.12 5.00

Note: This data is representative for a magnetically dilute high-spin Fe(II) system (S=2) and illustrates the expected Curie-like behavior for this compound.

Computational and Theoretical Investigations of Iron 2+ Palmitate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its ability to balance accuracy and computational cost, making it suitable for studying large molecules like iron(2+) palmitate. frontiersin.org DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a system can be determined from its electron density. scispace.com

In the context of iron(II) complexes, DFT calculations are instrumental in several ways:

Electronic Structure: DFT is used to calculate the distribution and energy of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many iron(II) complexes, the HOMO is typically metal-centered (i.e., derived from the iron d-orbitals), while the LUMO is centered on the ligands. acs.orgnih.gov This separation is crucial for understanding charge transfer properties.

Bonding Analysis: Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps to elucidate the nature of the bonding between the iron(II) center and the palmitate ligand. It can quantify the degree of ionic versus covalent character in the iron-oxygen bond of the carboxylate group.

Reactivity Prediction: The calculated energies of frontier orbitals can be correlated with the electrochemical redox potentials of the complexes. acs.orgnih.gov Furthermore, DFT can be used to map out reaction pathways, identifying transition states and intermediates to understand the chemical reactivity of the complex. frontiersin.org For instance, DFT studies on related iron oxides help in understanding their ground-state structures and properties by applying corrections like the Hubbard-U term for the strongly correlated d-electrons of iron. mdpi.com

DFT-Calculated PropertyTypical Finding for Iron(II) ComplexesRelevance to this compound
Frontier Orbitals (HOMO/LUMO)HOMO is typically metal-centered (Fe 3d); LUMO is ligand-centered. acs.orgnih.govGoverns electronic transitions and potential for metal-to-ligand charge transfer (MLCT).
Mulliken/NBO ChargesPartial positive charge on Fe, partial negative charge on coordinating O atoms.Indicates the degree of ionic character in the Fe-O bond of the carboxylate.
Spin State EnergeticsHigh-spin (S=2) ground state is common for weak-field ligands. nih.govPalmitate is a weak-field ligand, favoring a high-spin d6 configuration for the Fe(II) ion.
Reaction Pathway EnergeticsCalculated activation barriers for processes like ligand exchange or oxidation. frontiersin.orgProvides insight into thermal stability and degradation mechanisms.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com It is particularly well-suited for studying the complex intermolecular interactions and self-assembly behavior of amphiphilic molecules like this compound.

This compound consists of a polar headgroup (the iron carboxylate) and a long, nonpolar hydrocarbon tail. This structure drives self-assembly into organized aggregates. MD simulations can model this process, providing atomic-level detail on the resulting structures.

Key insights from MD simulations on related systems include:

Self-Assembly: Simulations of palmitate esters and other metallic soaps show they can form various aggregates, including micelles and lamellar structures (layered sheets). mdpi.comgrafiati.comnih.gov For this compound, a lamellar crystalline or liquid crystalline phase is expected, where the iron carboxylate headgroups form a layer, and the palmitate tails interdigitate. grafiati.com

Intermolecular Forces: MD simulations quantify the non-covalent interactions governing the system's behavior. These include electrostatic interactions between the Fe²⁺ ions and the carboxylate groups, and van der Waals interactions between the long hydrocarbon chains.

Adsorption Behavior: MD has been used to study the adsorption of carboxylate-containing molecules onto surfaces like iron oxide. researchgate.netrsc.org These simulations show that inhibitors can adsorb in a planar orientation, with the binding energy being a key parameter. researchgate.netmdpi.com The interaction between the carboxylate group and metal ions is a primary focus, with simulations revealing that carbonyl groups often have more favorable interactions than hydroxyl groups. analis.com.my

Simulation FocusKey Parameter InvestigatedFinding from Simulations of Related Systems
Self-AssemblyCluster size and shape (eccentricity). mdpi.comPalmitate esters and surfactants rapidly form micelles or other aggregates in solution. mdpi.comnih.gov
Ion-Ligand InteractionRadial Distribution Function (RDF). analis.com.myacs.orgDetermines the average distance and coordination of water and ions around the carboxylate headgroup. acs.orgrsc.org
Adsorption on SurfacesBinding Energy (E_binding). researchgate.netQuantifies the strength of adsorption of carboxylate molecules onto a metal or metal oxide surface. researchgate.net
Structural ConformationRadius of Gyration (Rg).Indicates the compactness of the self-assembled structure.

Theoretical Modeling of Physical Phenomena in Materials Applications

Theoretical models are essential for bridging the gap between molecular properties and the macroscopic physical phenomena observed in materials. For this compound, these models are particularly relevant to its applications as a precursor for magnetic materials and its role in the context of metal soaps.

One significant application is the use of iron soaps as templates or precursors for magnetic iron oxide nanoparticles. grafiati.com Theoretical models can describe the thermotropic phase progression, where heating the lamellar liquid crystalline structure of the iron soap leads to its controlled thermal degradation, ultimately forming magnetic nanoparticles. grafiati.com These models help explain the resulting morphology of the nanoparticles, such as the formation of curved and flat sheet-like structures. grafiati.com

In the field of art conservation, theoretical models have been developed to understand the formation of metal soaps in oil paints, which can cause significant degradation. researchgate.net These models provide insight into the diffusion mechanisms for metal ions (like Fe²⁺) and fatty acids (like palmitic acid) within the paint layers and the subsequent chemical reactions that lead to the crystallization of metal soaps. researchgate.net

Phenomenon ModeledModeling ApproachPredicted Outcome/InsightApplication Area
Thermal DegradationPhase transition and reaction kinetics models. grafiati.comFormation of magnetic iron oxide nanoparticles from a liquid crystal precursor. grafiati.comNanomaterial Synthesis
Liquid Crystal StructureMolecular packing and symmetry models. grafiati.comDescription of lamellar rotor phases with tilted or untilted molecules. grafiati.comMaterials Science
Metal Soap FormationDiffusion-reaction models. researchgate.netMechanisms of pigment and binder degradation in oil paints. researchgate.netArt Conservation
Nanoparticle PropertiesFirst-principles calculations. european-mrs.comPrediction of electronic and magnetic structure of resulting nanoparticles. european-mrs.comMagnetism, Catalysis

Relativistic Density Functional Theory Approaches in Inorganic Chemistry

For elements like iron and heavier atoms, the velocities of core electrons can be a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in quantum chemical calculations. Relativistic Density Functional Theory (RDFT) extends DFT to incorporate these effects, which can significantly influence calculated properties. uni-frankfurt.de

RDFT can be implemented in several ways, including the four-component Dirac-Kohn-Sham (DKS) method and more approximate two-component methods like the Zero-Order Regular Approximation (ZORA). acs.orguit.no These methods are crucial for accurately predicting spectroscopic parameters that are highly sensitive to the electron density near the nucleus.

For iron complexes, RDFT is important for calculating:

Mössbauer Spectroscopy Parameters: Mössbauer isomer shifts are directly proportional to the electron density at the iron nucleus, a value that is significantly affected by relativistic effects. Quadrupole splittings are also refined by these calculations. acs.org

Hyperfine Coupling Constants (hfcc): Used in Electron Paramagnetic Resonance (EPR) spectroscopy, the calculation of hfcc's for iron complexes shows better agreement with experimental data when relativistic contributions, especially spin-orbit coupling, are included. acs.org

NMR Shielding Constants: Relativistic effects can be substantial for the shielding constants of heavy nuclei and even for light nuclei in their vicinity, reaching up to 35 ppm for nitrogen in some complexes. mdpi.com

Studies comparing non-relativistic and quasi-relativistic (ZORA) DFT for iron complexes have shown that while both can yield good correlations with experimental data after scaling, the relativistic approach provides a more fundamentally sound description. acs.org For instance, ZORA calculations shift the calculated electron densities closer to the values obtained from more rigorous four-component methods. acs.org

Computational Analysis of Ligand Field Splitting and Excited State Dynamics in Iron(II) Complexes

The photophysical properties of iron(II) complexes are governed by the energies of their electronic excited states and the dynamics of transitions between them. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are vital for understanding these processes. nih.gov

In an octahedral or pseudo-octahedral environment, the five d-orbitals of the iron(II) ion (a d⁶ system) are split into two sets by the ligand field. The energy gap between these sets is the ligand field splitting energy. The palmitate ligand provides a weak ligand field, which typically results in a high-spin (S=2) ground state for the iron(II) center. nih.gov

Computational analysis focuses on several key states:

Metal-Centered (MC) States: These involve the excitation of an electron between the split d-orbitals. In many iron(II) complexes, an ultrafast deactivation pathway from photo-excited states proceeds through low-lying MC states, which is a major reason for their typically poor photophysical properties. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT) States: Upon photoexcitation, an electron can be promoted from a metal-centered orbital to a ligand-centered orbital. mdpi.comnih.gov These states are often responsible for the visible absorption bands of the complexes.

Excited State Dynamics: TD-DFT and other methods can model the potential energy surfaces of these various excited states. nih.gov This allows researchers to track the relaxation pathways of the complex after light absorption. For many iron(II) complexes, the initial MLCT state rapidly converts to a triplet state and then to a quintet MC state on a femtosecond to picosecond timescale, leading to non-radiative decay back to the ground state. mdpi.comnih.gov

Controlling the ligand-field splitting is critical for tuning these dynamics. mdpi.comnih.gov A larger splitting can raise the energy of the deactivating MC states, potentially slowing their population and opening the door for useful photochemistry or photophysics. mdpi.com

Applications of Iron 2+ Palmitate in Materials Science and Catalysis Research

Advanced Materials Science Development

The utility of iron(2+) palmitate in materials science is notable for its role in creating functional surfaces, enhancing polymer composites, and serving as a critical starting material for nanomaterials.

Fabrication of Lubricant-Infused Surfaces for Enhanced Heat Transfer

One of the innovative applications of this compound is in the creation of lubricant-infused iron palmitate surfaces (LI-IPSs) designed to improve condensation heat transfer. researchgate.netacs.org These surfaces are inspired by the water-repellent properties of natural structures like the Nepenthes pitcher plant. acs.org The fabrication process involves the electrodeposition of an iron palmitate surface (IPS) onto a substrate, such as a copper plate, from an electrolyte solution containing iron(III) chloride and palmitic acid. acs.org This creates a surface with clustered micro- and nano-structures that can effectively hold a lubricant via capillary action. researchgate.net

These LI-IPSs address significant challenges associated with slippery liquid-infused porous surfaces (SLIPS), particularly lubricant depletion caused by evaporation, cloaking, and shearing. researchgate.net The unique structure of the iron palmitate surface provides high durability. Research has shown that under ambient conditions in a partially open environment, the shelf-durability of LI-IPSs can last for 10 days. researchgate.net These surfaces promote efficient dropwise condensation, leading to high heat and condensate fluxes. researchgate.net While the service durability under continuous, rigorous condensation was found to be around 50 minutes, a prototype with an oil reservoir demonstrated the ability to maintain stable dropwise condensation for 168 hours, showcasing the potential for long-lasting applications. researchgate.netacs.org

Table 1: Performance Characteristics of Lubricant-Infused Iron Palmitate Surfaces (LI-IPSs)

This table summarizes key performance metrics from research on LI-IPSs, highlighting their effectiveness in heat transfer applications.

ParameterValue / FindingSource
Apparent Water Contact Angle 98 ± 2° researchgate.net
Water Sliding Angle 3 ± 1° researchgate.net
Shelf-Durability (Ambient) Lasts for 10 days researchgate.net
Service-Durability (Rigorous Condensation) 50 ± 5 minutes researchgate.net
Service-Durability (Prototype with Reservoir) Stable dropwise condensation for 168 hours researchgate.netacs.org
Highest Condensate Flux 14 kg h⁻¹ m⁻² researchgate.net

Integration into Polymer and Composite Materials for Functional Applications

This compound is also integrated directly into polymer and composite materials to impart specific functionalities. A significant application is its use as a pro-degradant in polyolefin compositions. google.com A patent describes a degradable polyolefin composition comprising polyolefin, an amphipathic polymer compatibilizer, thermoplastic starch, and iron palmitate. google.com In this blend, the iron palmitate acts to promote the degradation of the material. The efficiency of iron palmitate as a pro-degradant can be enhanced by controlling its particle size, with an average size of less than one micron being particularly effective. google.com

In another functional application, iron palmitate complexes are used to create advanced functional fabrics. Research has demonstrated the in situ deposition of iron palmitate complex nano/micro-particles onto polyacrylonitrile (B21495) (PAN) non-woven fabric. mdpi.com This process, combined with the functionalization by iron hydroxide (B78521) nanoparticles, creates a material with multiscale nano/micro-structures. mdpi.com The resulting fabric exhibits superhydrophobicity and achieves a water-oil separation efficiency approaching 100%, highlighting its potential in environmental remediation and industrial applications. mdpi.com

Role as a Precursor in the Synthesis of Functional Iron Oxide Nanomaterials

This compound serves as a crucial precursor in the thermal decomposition synthesis of iron oxide nanoparticles. researchgate.netresearchgate.net This chemical method is valued for its ability to control the size, shape, and composition of the resulting nanoparticles. nih.gov The process typically involves dissolving iron palmitate in a high-boiling point solvent, such as 1-octadecene (B91540), often in the presence of surfactants like oleic acid, and heating the mixture to a high temperature (e.g., 320°C) under a nitrogen atmosphere. researchgate.net

The characteristics of the resulting iron oxide nanoparticles can be tuned by adjusting the reaction parameters. Using iron palmitate as the precursor predominantly yields spherical nanoparticles. researchgate.netresearchgate.net However, the final morphology is also influenced by the solvent and the ratio of other reactants. For instance, when a high ratio of oleic acid to iron palmitate was used in shark liver oil as the solvent, directional growth of nanorods was observed alongside the nanoparticles. researchgate.net The use of well-defined iron-fatty acid precursors like iron palmitate is critical for achieving monodisperse nanoparticles with reproducible properties, which is essential for their subsequent applications. acs.org These nanoparticles, once synthesized, can be transferred to aqueous media using amphiphilic polymers for use in fields like magnetic hyperthermia. researchgate.netdntb.gov.ua

Table 2: Synthesis of Iron Oxide Nanoparticles from this compound Precursor

This table outlines the conditions and outcomes of using this compound as a precursor for iron oxide nanomaterials.

SolventSurfactant/Co-reactantReaction TemperatureResulting Nanomaterial ShapeSource
1-Octadecene Olive Oil (Oleic Acid)320°CPredominantly Spherical Nanoparticles researchgate.netresearchgate.net
Shark Liver Oil Olive Oil (Oleic Acid)320°CSpherical Nanoparticles and Nanorods researchgate.net

Catalytic Activity and Mechanisms

This compound and its related structures are active in both homogeneous and heterogeneous catalysis, often playing a role in important oxidation reactions.

Homogeneous Catalysis: Iron(II) Palmitate as a Component or Precursor in Oxidation Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Transition metals like iron are effective in this role due to their ability to exist in variable oxidation states, which allows them to act as electron transfer mediators. youtube.com While direct use of this compound as the primary catalyst is not widely documented, the palmitate moiety is a key component in certain iron-based catalytic systems.

A notable example is the use of ascorbic acid 6-palmitate (AsA6p), a lipophilic derivative of ascorbic acid, in combination with an iron salt (iron-2-ethylhexanoate) to catalyze the oxidation and oligomerization of ethyl linoleate, a model compound for alkyd resins used in drying paints. researchgate.net Research showed that the combination of AsA6p and the iron salt significantly accelerated the oxidation process. The catalytic activity was highly dependent on the molar ratio of AsA6p to the iron salt, with a ratio of 2:1 proving to be optimal for achieving the fastest oxidation and oligomerization rates. researchgate.net This demonstrates the critical role of the palmitate-containing component in modulating the activity of the iron-based homogeneous oxidation system. Other research into Fe(II)-catalyzed aerobic oxidation highlights the broader potential of such systems, which often involve multiple electron transfer steps facilitated by coupled catalytic redox systems. nih.gov

Heterogeneous Catalysis: Supporting Structures and Active Sites for Catalytic Reactions

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and reuse. mdpi.com this compound is primarily involved in heterogeneous catalysis as a precursor to the catalytically active species—iron oxide nanoparticles. researchgate.netresearchgate.net These nanoparticles are then immobilized on solid supports to create a stable and effective heterogeneous catalyst. mdpi.comrsc.org

The most common method to achieve this "heterogenization" is immobilization on solid matrices like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or polymers. mdpi.com For example, a highly active heterogeneous Fenton catalyst can be fabricated by impregnating iron oxide nanoparticles into alumina-coated mesoporous silica. rsc.org The support material plays a crucial role in the catalyst's performance. Studies comparing iron oxide supported on γ-alumina and silica found that the alumina support resulted in a higher density of acid sites, smaller iron oxide particle size, and the stabilization of Fe(II) species, which were absent on the silica support. nih.gov The catalytic cycle in these systems often involves the cycling of iron between its Fe(2+) and Fe(3+) oxidation states at the active sites on the support surface. nih.gov Thus, this compound is a foundational component for building these advanced supported catalysts used in a variety of organic transformations.

Mechanistic Studies of Catalytic Processes (e.g., Hydrogen Evolution, Photodegradation)

The investigation into the mechanistic pathways of catalytic processes involving this compound is a burgeoning field of research. While comprehensive studies specifically targeting this compound are emerging, valuable insights can be drawn from the broader understanding of iron-based catalysts in similar applications, such as hydrogen evolution and photodegradation. The intricate interplay of iron's multiple oxidation and spin states presents both challenges and opportunities in elucidating its catalytic cycles. nus.edu.sg

Furthermore, the synergistic effects between different oxidation states of iron, such as Fe²⁺ and Fe³⁺, have been shown to enhance the stability and performance of electrocatalysts for the hydrogen evolution reaction. rsc.org This redox interplay is crucial for preventing catalyst degradation and maintaining high activity over extended periods. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in predicting the hydrogen adsorption free energy on iron-based catalysts, providing a measure of their potential activity. nih.gov

In the realm of photodegradation , iron complexes are recognized for their ability to catalyze the decomposition of organic pollutants under light irradiation. researchgate.net Iron complexes often exhibit strong absorption in the visible light region, enabling them to initiate photocatalytic processes. researchgate.net The mechanism typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents capable of breaking down a wide range of organic molecules. researchgate.net

For this compound, its potential role in photodegradation would likely involve the Fe²⁺/Fe³⁺ redox couple. Under irradiation, the iron complex can be excited, leading to the generation of electron-hole pairs. These can then react with water and oxygen to produce ROS. The palmitate ligand could influence the catalyst's photosensitivity and its interaction with the target pollutants. The photocatalytic degradation of various organic pollutants has been successfully demonstrated using different iron-based catalysts, highlighting the versatility of iron in this application. mdpi.comnih.govsciencetechindonesia.com

Table 1: Examples of Iron-Based Catalysts in Hydrogen Evolution

Catalyst SystemOverpotential at 10 mA cm⁻²Turnover Frequency (s⁻¹)Conditions
Iron Phosphate Hydroxide Hydrate130 mV rsc.org-Electrodeposition on Nickel Foam rsc.org
Nitro-functionalized Iron Polypyridyl Complex300 mV researchgate.net550 researchgate.netElectrocatalysis researchgate.net
Few-Atomic-Layers Iron on GaN Nanowires~200 mV nih.gov-Photoelectrocatalysis nih.gov

Exploration in Green Chemistry Applications and Sustainable Catalysis

The principles of green chemistry emphasize the use of catalysts that are efficient, selective, and derived from abundant, non-toxic materials. catalysis.blogbeilstein-journals.orgnih.gov Iron, being the fourth most abundant element in the Earth's crust, is an attractive alternative to precious metal catalysts like platinum and palladium. catalysis.blognih.gov The exploration of this compound in green chemistry applications aligns with the goal of developing more sustainable and cost-effective catalytic systems. nus.edu.sg

One of the key advantages of iron-based catalysts is their lower toxicity compared to many other transition metals, which minimizes their environmental impact. catalysis.blog They can also operate under milder reaction conditions, leading to greater energy efficiency in chemical processes. catalysis.blog The use of iron catalysts facilitates the conversion of renewable feedstocks, such as biomass, into valuable chemicals and fuels, further contributing to a sustainable chemical industry. catalysis.blog

The development of homogeneous iron catalysts has shown remarkable reactivity and selectivity at low temperatures, with a high tolerance for various functional groups. nih.gov This allows for the late-stage modification of complex molecules, such as pharmaceuticals, in a more efficient manner. nih.gov Furthermore, the use of environmentally benign reductants like formic acid and molecular hydrogen in iron-catalyzed reactions underscores their alignment with green chemistry principles. nih.gov

The transition from chemical to enzymatic catalysis for the production of esters like isopropyl palmitate highlights a broader trend towards more sustainable chemical manufacturing. rsc.org While not directly involving this compound as a catalyst, this research demonstrates the industry's move towards greener processes, where iron-based catalysts can play a significant role. rsc.org The life cycle assessment of such processes reveals reductions in environmental impact due to less hazardous waste formation and lower energy consumption. rsc.org

Table 2: Principles of Green Chemistry and the Role of Iron-Based Catalysts

Green Chemistry PrincipleRelevance of Iron-Based Catalysts
Catalysis Iron catalysts can make processes more energy-efficient, faster, and more selective, reducing waste. nih.gov
Atom Economy Efficient iron-catalyzed reactions can maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Iron is less toxic than many precious metal catalysts, reducing the overall hazard of the chemical process. catalysis.blog
Use of Renewable Feedstocks Iron catalysts can facilitate the use of biomass and other renewable starting materials. catalysis.blog The palmitate in this compound is derived from a renewable source.
Design for Energy Efficiency Many iron-catalyzed reactions can be carried out at lower temperatures and pressures, saving energy. catalysis.blog

Mechanistic in Vitro Biological Interactions of Palmitate and Iron Homeostasis in Research Models

Impact on Cellular Iron Metabolism in In Vitro Systems

Modulation of Iron Uptake and Transport Proteins (e.g., Transferrin Receptor 1) in Cell Lines

The effect of palmitate on iron uptake and transport proteins, particularly Transferrin Receptor 1 (TfR1), which is crucial for iron import into cells, appears to be highly dependent on the specific cell type under investigation. In vitro studies have yielded varied results, suggesting that the regulation of TfR1 in response to palmitate is context-specific.

In pancreatic beta-cell lines, such as INS-1, treatment with palmitate has been shown to decrease the expression of TfR1. nih.govnih.gov This reduction in TfR1 levels is significant because iron depletion was found to make these cells more susceptible to palmitate-induced cell death. nih.govnih.gov Further studies in this cell line demonstrated that overexpressing TfR1 could protect against palmitate-induced lipotoxicity, while knocking down TfR1 exacerbated it, highlighting the receptor's protective role in this context. nih.govnih.gov Similarly, in primary hepatocytes and Hepa 1e6 liver cells, palmitate treatment also led to a decrease in TfR1 protein levels. researchgate.net

Conversely, research using human skeletal muscle cells revealed an opposite effect. In this model, palmitate was found to up-regulate TfR1, leading to increased intracellular iron and contributing to insulin (B600854) resistance. nih.gov Knockdown of TfR1 in these muscle cells prevented the palmitate-induced iron uptake and insulin resistance. nih.govresearchgate.net These divergent findings underscore the cell-specific nature of the interaction between palmitate and cellular iron import machinery.

Table 1: Effect of Palmitate on Transferrin Receptor 1 (TfR1) in Various Cell Lines
Cell Line/ModelEffect on TfR1 ExpressionAssociated OutcomeReference
INS-1 Beta CellsReducedIncreased susceptibility to lipotoxicity nih.govnih.gov
Primary Hepatocytes & Hepa 1e6 CellsDecreasedContributes to dysregulated iron metabolism researchgate.net
Human Skeletal Muscle CellsUp-regulatedContributes to iron overload and insulin resistance nih.gov

Influence on Intracellular Labile Iron Pool Dynamics in Cellular Models

The labile iron pool (LIP) is a small, transient pool of chelatable, redox-active iron that serves as a crossroads for cellular iron metabolism. researchgate.net Palmitate exposure has been shown to directly influence the dynamics of this critical iron pool.

In INS-1 beta cells, consistent with the observed reduction in TfR1, palmitate treatment led to a decrease in the intracellular labile iron pool. nih.gov This state of iron depletion was demonstrated to sensitize the cells to palmitate-induced endoplasmic reticulum (ER) stress and subsequent cell death. nih.gov Supplementing the cells with iron protected them from palmitate's toxic effects, suggesting that maintaining the LIP is crucial for beta-cell survival under lipotoxic conditions. nih.gov

In contrast, studies using other models have linked lipid exposure to an increase in the LIP. For instance, the addition of LDL to co-cultures of human aortic endothelial and smooth muscle cells resulted in elevations in intracellular free iron. nih.gov While not a direct examination of palmitate alone, this finding suggests that broader lipid-induced changes can expand the LIP, which has the potential to catalyze the formation of reactive oxygen species (ROS) and contribute to oxidative stress. researchgate.netnih.gov The dynamic nature of the LIP makes it a key sensor and mediator of iron-related cellular processes, and its modulation by palmitate appears to be a critical factor in determining cellular fate. researchgate.netbiorxiv.org

Induction of Cellular Stress Responses in Experimental Models

Endoplasmic Reticulum Stress Pathways in Cells

A consistent finding across numerous in vitro models is the capacity of palmitate to induce significant endoplasmic reticulum (ER) stress. physiology.orgnih.govoup.comnih.gov The ER is central to protein folding and lipid synthesis, and disruptions to its function trigger the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis or, if the stress is too severe, initiate apoptosis.

Palmitate treatment in cell lines such as 3T3-L1 preadipocytes, RAW 264.7 macrophages, and various pancreatic beta-cells activates key markers of the UPR. physiology.orgoup.comresearchgate.net This includes:

PERK Pathway Activation : Increased phosphorylation of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) and its downstream target, eukaryotic translation initiation factor 2α (eIF2α). oup.comoup.com

ATF4 and CHOP Upregulation : Increased expression of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic C/EBP homologous protein (CHOP). oup.comnih.gov

IRE1 Pathway Activation : Splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of inositol-requiring enzyme 1 (IRE1) activation. physiology.orgoup.com

Chaperone Induction : Increased levels of ER chaperone proteins like GRP78/BiP. physiology.orgnih.gov

Interestingly, the induction of ER stress by palmitate has been directly linked to iron metabolism. In beta-cells, iron depletion caused by palmitate was shown to augment the activation of ER stress markers, suggesting a synergistic relationship between iron deficiency and ER stress in mediating lipotoxicity. nih.gov

Table 2: Palmitate-Induced ER Stress Markers in Different Cell Models
Cell Line/ModelER Stress Markers ActivatedReference
3T3-L1 PreadipocytesIncreased CHOP, GRP78; Splicing of XBP-1; Phosphorylation of eIF2α physiology.org
INS-1 Pancreatic β-CellsPhosphorylation of PERK & eIF2α; Increased ATF4, XBP-1, CHOP oup.com
RAW 264.7 MacrophagesPhosphorylation of PERK; Increased BiP, CHOP; Splicing of XBP-1 researchgate.net
HER2/neu-positive Breast Cancer CellsActivation of XBP1 and ATF6 nih.gov

Mitochondrial Alterations and Bioenergetic Perturbations

Mitochondria are central hubs for cellular metabolism and are particularly vulnerable to the effects of lipid overload. Palmitate exposure in vitro has been repeatedly shown to cause significant mitochondrial dysfunction and impair cellular bioenergetics. biorxiv.orgnih.gov

Studies in H9c2 cardiomyocytes, C6 astrocytes, and C2C12 myoblasts have documented a range of mitochondrial defects following palmitate treatment. biorxiv.orgkarger.commdpi.com These include:

Impaired Mitochondrial Respiration : Palmitate treatment leads to a decrease in the oxygen consumption rate (OCR), indicating compromised function of the electron transport chain. biorxiv.orgfrontiersin.org In some models, this is specifically linked to reduced activity of Complex I. mdpi.com

Decreased ATP Production : A direct consequence of impaired respiration is a significant reduction in cellular ATP levels, compromising the cell's energy status. nih.govfrontiersin.org

Increased Oxidative Stress : Palmitate induces the overproduction of mitochondrial reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, including mitochondrial DNA (mtDNA). nih.govkarger.com

Mitochondrial Structural Damage : Electron microscopy has revealed physical damage to mitochondria in palmitate-treated cells, including swelling and disorganization of the cristae. nih.gov

Reduced Mitochondrial Membrane Potential : Palmitate causes dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the initiation of apoptosis. mdpi.com

These bioenergetic perturbations create a state of cellular energy crisis and oxidative stress, which are key drivers of palmitate-induced cell damage and death. biorxiv.orgnih.gov

Activation of Stress-Responsive Kinase Pathways (e.g., JNK)

Palmitate acts as a potent activator of intracellular stress signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. researchgate.netnih.gov JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated by a variety of cellular stressors, including ER stress and oxidative stress, both of which are induced by palmitate. researchgate.netnih.gov

The activation of JNK, typically measured by its phosphorylation status, has been observed in a wide array of cell types in response to palmitate, including H4IIEC3 hepatocytes, neuronal cells, 3T3-L1 adipocytes, and pancreatic β-cells. oup.comnih.govresearchgate.netspandidos-publications.com Research has shown that JNK activation is a critical event that mediates many of the downstream toxic effects of palmitate. For example, in adipocytes and pancreatic β-cells, JNK activation is a direct consequence of ER stress and plays a role in promoting autophagy and apoptosis. nih.govspandidos-publications.com In hepatocytes, ROS accumulation is a key trigger for JNK activation, which in turn contributes to the development of insulin resistance. researchgate.netnih.gov

Furthermore, iron metabolism appears to intersect with this signaling pathway. In human skeletal muscle cells, iron donors were shown to impair insulin sensitivity specifically by activating JNK. nih.gov In pancreatic β-cells, iron depletion was shown to increase levels of phosphorylated JNK, suggesting that disruptions in iron homeostasis can directly modulate this key stress-responsive kinase. nih.gov The activation of the JNK pathway by palmitate thus represents a central node integrating signals from ER stress, oxidative stress, and dysregulated iron metabolism to promote cellular dysfunction. nih.gov

Interactions with Fatty Acid Binding Proteins and Membrane Lipid Dynamics

Palmitate, the conjugate base of palmitic acid, is the most common saturated fatty acid in biological systems. wikipedia.org Its transport and utilization within the cellular environment are facilitated by a class of cytosolic proteins known as fatty acid-binding proteins (FABPs). cdnsciencepub.comnih.gov These proteins act as intracellular chaperones, binding to long-chain fatty acids like palmitate and trafficking them between cellular compartments for processes such as metabolism and signaling. frontiersin.org

In vitro studies using various model systems have elucidated the specifics of these interactions. Research on bovine liver cytosol, for instance, has identified at least two distinct species of FABPs that bind to fatty acids. nih.gov The binding capacity and specificity can vary significantly. For example, studies on bovine intestinal mucosa demonstrated that the palmitic acid binding activity of cytosolic proteins is dependent on the location of the cells along the crypt-villus axis, suggesting a specialized role for these proteins in fatty acid absorption. unlp.edu.ar Adipocyte FABP (A-FABP), in particular, has a high affinity for binding and delivering fatty acids to intracellular organelles like the mitochondria. frontiersin.org

Table 1: Characteristics of Palmitate Binding to Cytosolic Fatty Acid-Binding Proteins (FABPs) in Model Systems
FABP Type / SourceModel SystemKey Research FindingReference
Liver FABP (L-FABP)Rat HepatocytesRepresents the intracellular equivalent to serum albumin, participating in the transport of long-chain fatty acids. Clearance rates of palmitate parallel the cellular levels of FABP. cdnsciencepub.comnih.gov
Adipocyte FABP (A-FABP / aP2 / FABP4)Human Macrophage Thp-1 cellsFacilitates intracellular trafficking of fatty acids. Palmitate treatment markedly increases the protein expression of A-FABP in a time- and dose-dependent manner. frontiersin.org
Bovine Liver Cytosol ProteinsBovine LiverDemonstrated the occurrence of two species of FABPs (pI6.0-FABP and pI7.0-FABP) which bind fatty acids and their CoA esters. nih.gov
Bovine Intestinal Mucosa ProteinsBovine IntestinePalmitate binding activity depends on the cell's position along the crypt-villus axis, with proteins in the villus zone showing higher binding activity than those in the crypt zone. unlp.edu.ar

Effects on Membrane Lipid Peroxidation and Related Protein Modifications in Vitro

The interaction of excess palmitate with cellular membranes can lead to significant structural and functional alterations, primarily through the induction of lipid peroxidation. This process involves the oxidative degradation of lipids, which can compromise membrane integrity and fluidity. nih.gov In vitro studies have consistently shown that exposing cells to palmitate increases the levels of malondialdehyde (MDA), a key biomarker for lipid peroxidation. nih.govphysiology.org For example, research on H9c2 cardiomyoblasts demonstrated that prolonged exposure (24 hours) to high doses of palmitic acid markedly increased MDA levels. nih.gov Similarly, in an in vitro model of non-alcoholic fatty liver disease (NAFLD), palmitic acid induced oxidative stress, evidenced by the up-regulation of reactive oxygen species (ROS) and MDA. researchgate.net

Beyond its effects on lipids, palmitate also influences post-translational modifications of proteins, which is a critical mechanism for regulating cellular functions. One such modification is S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues of proteins. frontiersin.orgnih.gov This process increases the hydrophobicity of proteins, affecting their stability, membrane binding, and interactions with other molecules. frontiersin.org Furthermore, prolonged exposure to palmitate has been shown to induce changes in protein lysine (B10760008) acetylation in pancreatic β cells, a modification linked to the metabolic state of the cell. nih.gov These alterations in protein modifications can disrupt normal cellular signaling and contribute to cellular dysfunction. nih.gov

Table 2: In Vitro Effects of Palmitate on Lipid Peroxidation and Protein Modification
Cell/Model SystemEffect ObservedKey FindingsReference
H9c2 CardiomyoblastsLipid PeroxidationExposure to 1 mM palmitic acid for 24 hours markedly increased levels of malondialdehyde (MDA). nih.gov
Human Coronary Artery Smooth Muscle Cells (HCASMC)Lipid PeroxidationPalmitate increased reactive oxygen species formation and MDA content. physiology.org
HepG2 Cells (NAFLD Model)Lipid PeroxidationPalmitic acid induced oxidative stress, leading to the up-regulation of ROS and MDA. researchgate.net
INS-1E β cells and Human Pancreatic IsletsProtein AcetylationProlonged exposure to palmitate induced changes in protein lysine acetylation, with several key metabolic proteins becoming over-acetylated. nih.gov
General Cellular ModelsS-PalmitoylationPalmitate serves as the substrate for S-palmitoylation, a reversible lipid modification that regulates protein localization, stability, and function. frontiersin.orgnih.gov

Role in Oxidative Stress Generation and Modulation by Antioxidants in Vitro

Fenton Chemistry and Reactive Oxygen Species (ROS) Formation Mediated by Iron in Biological Contexts

Iron, particularly in its ferrous (Fe²⁺) state, is a potent catalyst for the generation of reactive oxygen species (ROS) in biological systems. researchgate.net The primary mechanism for this is the Fenton reaction, a chemical process where ferrous iron reacts with hydrogen peroxide (H₂O₂) to produce a highly reactive hydroxyl radical (•OH) and a ferric iron (Fe³⁺) ion. mdpi.comnih.gov The hydroxyl radical is one of the most potent oxidizing agents known and can react indiscriminately with essential biomolecules, including proteins, lipids, and DNA, at nearly diffusion-controlled rates. researchgate.netnih.gov

This reaction is considered a significant initiator of prooxidant damage in biological contexts. mdpi.com The Fenton reaction is part of a broader process known as Fenton and Haber-Weiss chemistry, which describes the iron-catalyzed generation of various ROS. mdpi.com The superoxide-driven Fenton reaction, in particular, is crucial in transforming less reactive radical species into the highly damaging hydroxyl radical. nih.gov While essential for many biological processes, an excess of free, redox-active iron can catalyze these reactions, leading to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. nih.gov

Table 3: Key Reactions in Iron-Mediated ROS Formation
Reaction NameChemical EquationDescriptionReference
Fenton ReactionFe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻Ferrous iron reacts with hydrogen peroxide to produce a ferric iron ion, a hydroxyl radical, and a hydroxide (B78521) ion. mdpi.comnih.gov
Haber-Weiss Reaction•O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂A superoxide (B77818) radical reacts with hydrogen peroxide to produce a hydroxyl radical, a hydroxide ion, and oxygen. This reaction is slow unless catalyzed by iron. mdpi.com
Fenton-like ReactionFe²⁺-L + H₂O₂ → Fe³⁺-L + •OH + OH⁻A complex of ferrous iron with a ligand (L) reacts with hydrogen peroxide to generate a hydroxyl radical. nih.gov

Interactions with Antioxidants such as Ascorbyl Palmitate

Antioxidants play a critical role in mitigating the damaging effects of oxidative stress by neutralizing ROS. Ascorbyl palmitate is a synthetic, lipid-soluble ester formed from ascorbic acid (vitamin C) and palmitic acid. brown.eduresearchgate.net Its lipophilic nature allows it to be incorporated into cell membranes, making it particularly effective at protecting lipids from peroxidation. nih.govcaldic.com It is widely used as an antioxidant to prevent rancidity in foods containing fats and oils. brown.eduresearchgate.net

In vitro studies have demonstrated the biological activity of ascorbyl palmitate as an effective antioxidant. Research using electron spin resonance (ESR) spectroscopy on human blood showed that ascorbyl palmitate generates the ascorbyl radical, the same action that underlies the free-radical scavenging process of ascorbic acid. nih.govcaldic.com The study found that the magnitude of the ESR signal, which reflects the amount of ascorbyl radical formed, increased linearly with increasing concentrations of ascorbyl palmitate and was similar to that produced by equimolar concentrations of ascorbic acid. nih.govcaldic.com This indicates that the ascorbate (B8700270) portion of the molecule is biologically active. Its ability to penetrate biomembranes allows it to act directly at lipid-related sites, offering a potential advantage in counteracting lipid peroxidation initiated by processes like the Fenton reaction. nih.govcaldic.com Studies on iron-fortified bakery products have also shown that ascorbyl palmitate can effectively prevent primary oxidation. researchgate.net

Table 4: In Vitro Antioxidant Activity of Ascorbyl Palmitate (AP) vs. Ascorbic Acid (AA)
CompoundConcentrationESR Signal Magnitude (Relative Increase)Key ConclusionReference
Ascorbic Acid (AA)200 µmol/l219%AP is biologically active, generating the ascorbyl radical at levels comparable to AA. Its lipophilicity allows it to penetrate biomembranes to act at lipid-related sites. caldic.com
400 µmol/l456%
800 µmol/l899%
Ascorbyl Palmitate (AP)200 µmol/l233%
400 µmol/l442%
800 µmol/l919%

Future Directions and Emerging Research Avenues for Iron 2+ Palmitate

Development of Novel Synthetic Strategies for Tailored Structures and Functions

The future of iron(2+) palmitate synthesis lies in the move away from conventional methods towards more sophisticated strategies that offer precise control over the compound's final structure and, consequently, its function. Traditional synthesis often involves the reaction of metal salts with carboxylates, which can result in a mixture of products with varying stoichiometries and coordination modes, including ionic, unidentate, bidentate, and bridging structures. researchgate.net

Novel approaches are being explored to create tailored structures. One such method involves the in situ formation of the metal carboxylate by combining an organometallic precursor with a stoichiometric excess of the carboxylic acid and heating the mixture to induce thermal decomposition. google.com This can produce the desired compound without the need for extensive purification. Another innovative strategy is the use of solvothermal techniques with microwave heating, which has been successfully applied to create iron(III)-carboxylate nanoscale metal-organic frameworks (NMOFs). nih.govnih.govunc.edu By modifying this approach for this compound, it may be possible to produce nanoparticles with controlled sizes and functionalities. Furthermore, simplified aqueous ion-exchange methods using iron powder and an acid under a protective atmosphere are being developed to produce Fe(II) species in situ, leading to highly dispersed iron complexes. rsc.org These advanced synthetic routes are crucial for producing this compound derivatives with specific properties, such as enhanced solubility or catalytic activity, for targeted applications.

Advancements in In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanism of this compound is critical for optimizing synthetic protocols. This is being made possible by the application of advanced in-situ characterization techniques that monitor the reaction in real-time. polito.it These Process Analytical Technologies (PAT) provide continuous data on the transformation of reactants into products, avoiding the limitations of traditional off-line analysis. researchgate.netnih.gov

Spectroscopic methods are at the forefront of these advancements. Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the formation of the iron-carboxylate bond by observing changes in the vibrational modes of the carboxylate group. nih.gov Optoacoustic spectroscopy offers a way to monitor reactions even in highly concentrated and strongly light-absorbing solutions. nih.gov For crystalline products, in-situ X-ray Diffraction (XRD) can follow the development of specific crystal phases as the reaction proceeds. researchgate.net These real-time monitoring tools are invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring the synthesis of this compound with the desired purity and structure.

Table 1: In-Situ Characterization Techniques for Reaction Monitoring

Technique Information Provided Relevance to this compound Synthesis
FTIR/ATR-FTIR Spectroscopy Real-time changes in chemical bonds and functional groups. researchgate.netnih.gov Monitors the coordination of the palmitate carboxyl group to the iron(II) ion.
Optoacoustic Spectroscopy Measures optical absorption in highly concentrated solutions. nih.gov Allows for kinetic studies at high reactant concentrations.
X-Ray Diffraction (XRD) Tracks the formation and transformation of crystalline phases. researchgate.net Confirms the crystalline structure of the product as it forms.
UV-Vis Spectrophotometry Follows changes in the electronic environment of the metal center. researchgate.net Can be used to determine the metal-ligand molar ratio using Job's method. researchgate.netceon.rs

Integration of Computational Predictions with Comprehensive Experimental Validation

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of iron-based materials. Density Functional Theory (DFT) has become a powerful tool for predicting the electronic and geometric structures, spin states, and reactivity of iron complexes, including this compound. acs.orgrsc.orgscispace.com These theoretical calculations provide insights that can guide experimental design, saving significant time and resources. rsc.org

For instance, DFT can be used to calculate properties such as the binding energies of different structural isomers, predict spectroscopic signatures, and determine the thermodynamic favorability of reaction pathways. researchgate.netresearchgate.net These computational predictions are then rigorously tested against experimental data. A successful validation involves comparing calculated values, like Fe-N bond lengths or spectroscopic transition energies, with those measured through techniques such as X-ray crystallography and various forms of spectroscopy. scispace.comnih.gov This iterative process of prediction and validation leads to more accurate computational models and a deeper fundamental understanding of the system. In the context of this compound, this integrated approach can be used to screen potential ligand modifications to tune the compound's properties for specific applications and to interpret complex experimental results.

Table 2: Comparison of Predicted and Experimental Properties for Iron Complexes

Property Computational Method Experimental Validation Technique Finding
Spin State Energies Density Functional Theory (DFT) acs.org Magnetic Susceptibility, Mössbauer Spectroscopy Hybrid and some meta-GGA functionals correctly predict the ground spin state of iron complexes. acs.org
Geometric Structure DFT with various functionals and basis sets nih.gov X-ray Crystallography The M06-D3/CEP-121G method provides reliable geometries for iron(II)-terpyridine complexes. nih.gov
Electronic Structure Time-Dependent DFT (TD-DFT) scispace.com Electronic Absorption Spectroscopy TD-DFT calculations can successfully reproduce experimental absorption spectra for iron(II) complexes. scispace.com
Electrocatalytic Activity Periodic DFT rsc.org Electrochemical Measurements DFT calculations correlate well with experimental results, confirming enhanced activity in g-C3N4@FeO nanocomposites. rsc.org

Exploration of Multifunctional Materials Incorporating this compound Derivatives

The unique combination of a ferrous iron center and long hydrocarbon chains from palmitic acid makes this compound an attractive building block for multifunctional materials. mdpi.com Research is moving towards incorporating this compound into larger systems where it can impart specific magnetic, catalytic, or redox-active properties. mdpi.com

One promising area is the development of "switchable" materials, where the spin state of the iron(II) center can be changed by external stimuli like temperature or light, leading to changes in magnetic and optical properties. mdpi.com The long palmitate chains can also be exploited to enhance the solubility of these complexes in nonpolar solvents or to act as a matrix in polymer composites. mdpi.com Furthermore, iron-carboxylate frameworks have been investigated for their potential in drug delivery systems. nih.govnih.govunc.edusemanticscholar.org By creating derivatives of this compound within nanoscale metal-organic frameworks (NMOFs), it could be possible to design materials that combine therapeutic action with imaging capabilities. The catalytic activity of the iron center can also be harnessed in polymer composites for applications in catalysis and materials synthesis. mdpi.commdpi.com

Deepening Understanding of Fundamental Mechanistic Roles in Chemical and Biological Systems

Future research will focus on elucidating the precise mechanistic roles of this compound in various systems. The ability of the iron center to cycle between Fe(II) and Fe(III) oxidation states is central to its function as a catalyst in a wide range of chemical reactions, including C-H bond activation and polymerization. elsevierpure.comnih.govresearchgate.net Detailed mechanistic studies, combining kinetics, spectroscopy, and computational modeling, are needed to understand how the palmitate ligand influences the reactivity of the iron center.

In biological contexts, iron is an essential element, and its complexes play vital roles in enzyme catalysis and metabolic processes. nih.govwikipedia.org Palmitic acid is a fundamental component of lipids and is involved in energy storage and cellular signaling. metwarebio.comnih.govnih.gov Consequently, this compound could play a role in processes such as iron-mediated lipid peroxidation, a mechanism implicated in a form of cell death known as ferroptosis. mdpi.com Understanding how this compound interacts with biological membranes, proteins, and other molecules will be crucial for uncovering its physiological and pathophysiological significance. This knowledge could open up new avenues for therapeutic interventions targeting iron and lipid metabolism.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing Iron(2+) palmitate with high purity?

  • Methodology : Use a factorial design of experiments (DoE) to optimize reaction parameters. For example, a 4-factor, 3-level design (e.g., molar ratio, catalyst loading, reaction time, temperature) can systematically identify optimal conditions. Response Surface Methodology (RSM) with tools like Design Expert® can model interactions between variables and predict yields .
  • Characterization : Validate synthesis success via Fourier-transform infrared spectroscopy (FTIR) for carboxylate-metal bonding (e.g., asymmetric COO⁻ stretch at ~1540 cm⁻¹) and X-ray diffraction (XRD) to confirm crystallinity .

Q. How can researchers ensure reproducibility in characterizing this compound’s physicochemical properties?

  • Standard Protocols : Follow validated methods for lipid-metal complexes, such as gravimetric analysis for metal content and gas chromatography (GC) for fatty acid composition. Include intermediate precision tests (e.g., ≤11% RSD for reproducibility) and recovery studies (87–108%) to validate accuracy .
  • Data Reporting : Document all parameters (e.g., solvent purity, drying conditions) and use SI units consistently. Reference established protocols from journals like Acta Chromatographica for analytical validation .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Separation Methods : High-performance liquid chromatography (HPLC) with UV-Vis detection (e.g., 254 nm for aromatic ligands) or inductively coupled plasma mass spectrometry (ICP-MS) for iron quantification.
  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from lipids. Validate methods for specificity against interferents like free palmitic acid or iron oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

  • Root-Cause Analysis : Compare experimental conditions (e.g., pH, ionic strength) across studies. For example, stability may vary under oxidative vs. inert atmospheres. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition pathways under controlled conditions .
  • Statistical Reconciliation : Apply meta-analysis tools to evaluate data heterogeneity. Use Student’s t-test (for technical replicates) or ANOVA (for biological replicates) to identify significant outliers .

Q. What advanced methodologies are suitable for studying this compound’s interactions in biological systems?

  • Isotopomer Spectral Analysis (ISA) : Quantify metabolic flux using ¹³C-labeled precursors (e.g., glucose, acetate) to trace palmitate incorporation into lipid pools. Fit data with software like INCA to model acetyl-CoA utilization .
  • In Vitro Models : Use cell cultures (e.g., hepatocytes) to assess bioavailability. Measure iron release via ferrozine assays and correlate with cytotoxicity thresholds (e.g., IC₅₀ values) .

Q. How should researchers design experiments to address conflicting reports on this compound’s catalytic activity?

  • Controlled Variables : Standardize substrate concentrations, solvent systems, and catalyst loading. For example, discrepancies in oxidation reactions may arise from trace moisture or varying O₂ partial pressures.
  • Mechanistic Probes : Employ electron paramagnetic resonance (EPR) to detect radical intermediates or Mössbauer spectroscopy to monitor iron oxidation states during reactions .

Methodological Best Practices

  • Data Validation : Cross-reference findings with databases like SciFinder® for structural analogs and Web of Science® for citation trends .
  • Ethical Replication : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections and supplementary data to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.